![molecular formula C20H17ClN2O5S2 B2580693 3-((4-chlorophényl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895459-92-4](/img/structure/B2580693.png)
3-((4-chlorophényl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN2O5S2 and its molecular weight is 464.94. The purity is usually 95%.
The exact mass of the compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anti-inflammatoire
Les chalcones, y compris notre composé d'intérêt, ont été étudiées pour leurs propriétés anti-inflammatoires. Ces molécules peuvent moduler les voies inflammatoires et servir potentiellement d'agents thérapeutiques pour des affections telles que l'arthrite, l'asthme et les maladies auto-immunes. En inhibant les médiateurs pro-inflammatoires, les chalcones peuvent aider à atténuer l'inflammation et les dommages tissulaires associés .
Propriétés antimicrobiennes et antifongiques
Les chalcones présentent des activités antimicrobiennes et antifongiques. Les chercheurs ont exploré leur potentiel comme alternatives naturelles aux antibiotiques conventionnels. Ces composés peuvent cibler les agents pathogènes bactériens et fongiques, ce qui en fait des candidats précieux pour le développement de médicaments dans la gestion des maladies infectieuses .
Effets antioxydants
La présence de groupes phénoliques dans les chalcones contribue à leurs capacités d'élimination des radicaux. En tant qu'antioxydants, ces composés peuvent protéger les cellules du stress oxydatif et prévenir les dommages cellulaires. Leur utilisation dans la conservation des aliments et comme nutraceutiques potentiels a été étudiée .
Activités cytotoxiques et anticancéreuses
Les chalcones se sont montrées prometteuses en tant qu'agents cytotoxiques contre les cellules cancéreuses. Elles interfèrent avec la division cellulaire, induisent l'apoptose et inhibent la croissance tumorale. Les chercheurs continuent d'explorer leur potentiel en thérapie anticancéreuse et en découverte de médicaments .
Matériaux optiques non linéaires (NLO)
Certaines chalcones présentent une efficacité de conversion de la génération de seconde harmonique (SHG) efficace, ce qui en fait des matériaux organiques NLO prometteurs. Leurs propriétés électroniques uniques leur permettent d'être utilisées dans les dispositifs optiques et les capteurs .
Inhibiteurs sélectifs de la monoamine oxydase B (MAO-B)
Les chercheurs ont conçu et évalué des chalcones substituées par le 1,4-benzodioxane en tant qu'inhibiteurs sélectifs et réversibles de la monoamine oxydase B humaine (MAO-B). Ces composés présentent un potentiel pour le traitement des maladies neurodégénératives .
Autres applications
Les chalcones ont été étudiées dans divers autres contextes, notamment les propriétés antimalariennes, la cicatrisation des plaies et comme intermédiaires en synthèse organique. Leur structure chimique diversifiée et leurs activités biologiques continuent d'inspirer la recherche dans de multiples disciplines .
En résumé, 3-((4-chlorophényl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide représente un composé multiforme avec un potentiel passionnant pour les applications thérapeutiques et de la science des matériaux. Les chercheurs du monde entier explorent activement ses propriétés et ses applications, et nous anticipons de nouvelles découvertes à l'avenir . Si vous souhaitez plus d'informations ou si vous avez des questions spécifiques, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGNHCJNYBGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
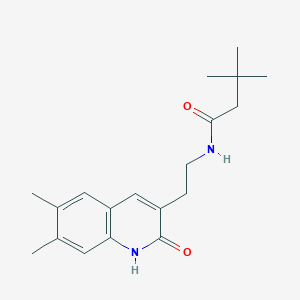
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2580611.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2580614.png)
![[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580616.png)
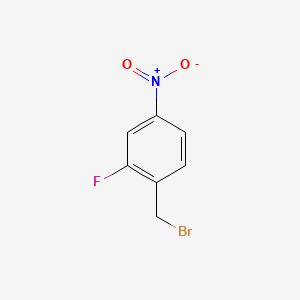
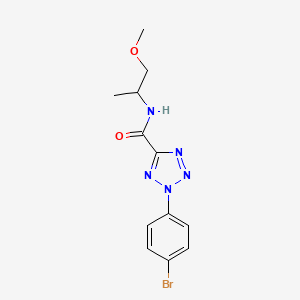
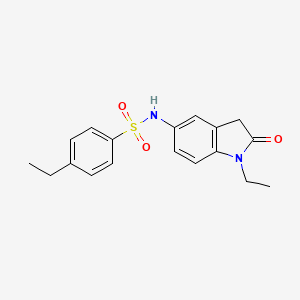
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2580627.png)
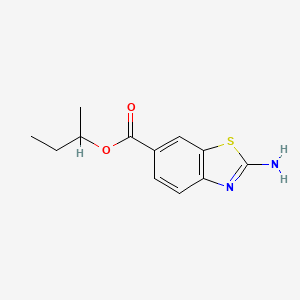
![N-[1-(pyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2580633.png)
